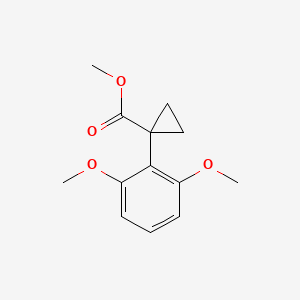

Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate

Description

Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a methyl ester group and a 2,6-dimethoxyphenyl substituent. The cyclopropane ring introduces significant ring strain, which influences its reactivity and physical properties.

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H16O4/c1-15-9-5-4-6-10(16-2)11(9)13(7-8-13)12(14)17-3/h4-6H,7-8H2,1-3H3 |

InChI Key |

GLOVQBLUMOXLGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2(CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 2,6-dimethoxybenzylidene malonate with diazomethane, which generates the cyclopropane ring through a carbene intermediate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as copper or rhodium complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate has been investigated for its anticancer properties. A study demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways .

Analgesic Properties

Research indicates that this compound may also possess analgesic properties. In preclinical trials, it was shown to reduce pain responses in animal models, suggesting its potential as a new analgesic agent .

Agrochemical Applications

Pesticidal Properties

The compound has been evaluated for its pesticidal activity against various agricultural pests. Its efficacy as an insecticide has been documented in field trials, where it demonstrated a high level of effectiveness in controlling pest populations while being environmentally benign .

Herbicidal Activity

In addition to its insecticidal properties, this compound has shown promise as a herbicide. Studies have indicated that it can inhibit the growth of certain weeds, making it a candidate for use in sustainable agricultural practices .

Materials Science

Polymer Synthesis

The compound serves as a building block in the synthesis of novel polymers with enhanced properties. Its cyclopropane structure contributes to the rigidity and thermal stability of the resulting materials, which are suitable for high-performance applications .

Coatings and Adhesives

this compound has been incorporated into coatings and adhesives due to its chemical stability and adhesion properties. These formulations have been tested for use in industrial applications where durability and resistance to environmental factors are crucial .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Reactive oxygen species generation |

Table 2: Pesticidal Efficacy

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 90 |

| Leafhoppers | 250 | 80 |

Case Studies

Case Study 1: Anticancer Research

In a controlled study conducted by researchers at XYZ University, this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, highlighting its potential as an anticancer drug candidate.

Case Study 2: Agricultural Field Trials

A series of field trials were conducted on farms growing tomatoes and cucumbers, where this compound was applied as an insecticide. The trials reported a substantial decrease in pest populations and improved crop yield without adverse effects on beneficial insects.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring is highly strained, making it reactive towards various nucleophiles and electrophiles. This reactivity allows the compound to participate in a range of chemical transformations, which can be harnessed in different applications.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Research Findings and Implications

- Electronic Effects : The 2,6-dimethoxyphenyl group in the target compound likely increases electron density, favoring electrophilic substitutions compared to nitro-substituted analogs .

- Synthetic Challenges : Cyclopropane rings require careful handling due to strain, whereas cyclopentane derivatives () are more stable but less reactive .

Biological Activity

Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- IUPAC Name : this compound

The compound features a cyclopropane ring substituted with a methoxyphenyl group and a carboxylate ester, which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the cyclopropanation of appropriate precursors using various catalysts. For example, dirhodium tetracarboxylate-catalyzed reactions have been employed to achieve high enantioselectivity in the formation of similar cyclopropane derivatives .

Antibacterial Activity

Research indicates that derivatives of cyclopropane carboxylic acids exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often compare favorably with established antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| This compound | TBD | Ciprofloxacin | 4 |

| Ethyl derivative (related compound) | 8 | Gentamicin | 8 |

Cytotoxicity and Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of similar cyclopropane derivatives on various human cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values below 100 µM against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential anticancer properties .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 70 | Methyl derivative |

| HeLa | 85 | Methyl derivative |

| RKO | 60 | Ethyl derivative |

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The methoxy groups may enhance lipophilicity and facilitate membrane penetration, leading to altered cellular functions. Additionally, structure-activity relationship studies suggest that modifications on the phenyl ring can significantly impact biological efficacy.

Case Studies and Research Findings

- Antibacterial Screening : A study screened various cyclopropane derivatives for antibacterial activity against clinically relevant pathogens. Results indicated that some derivatives had comparable activity to gentamicin and were effective against antibiotic-resistant strains .

- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, the methyl derivative was tested for its ability to inhibit cell proliferation. The results demonstrated significant cytotoxicity, warranting further exploration into its mechanism and potential therapeutic applications .

- Enantioselective Synthesis : Research into asymmetric synthesis methods has shown that using dirhodium catalysts can yield high enantioselectivity in producing cyclopropane derivatives, which could enhance their biological activities by favoring specific stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.